1,2,5-Thiadiazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

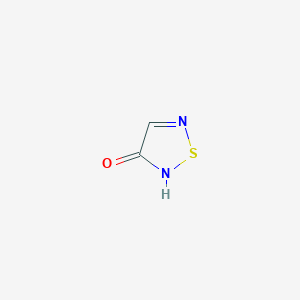

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCEAIVGKVBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402108 | |

| Record name | 1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-07-4 | |

| Record name | 1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,5-Thiadiazol-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1,2,5-thiadiazol-3-ol. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its thiadiazole core and the presence of a hydroxyl group, which allows for a variety of synthetic modifications.

Chemical Structure and Tautomerism

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. A key characteristic of this molecule is its existence in a tautomeric equilibrium with its keto form, 1,2,5-thiadiazol-3(2H)-one. The IUPAC name for this compound is often given as 1,2,5-thiadiazol-3-one, reflecting the contribution of the keto tautomer. This tautomerism is a crucial factor in its chemical reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium between the enol (this compound) and keto (1,2,5-thiadiazol-3(2H)-one) forms.

Physicochemical Properties

While specific experimental data for the parent this compound is limited in readily available literature, the properties of closely related derivatives provide valuable insights. The following table summarizes key physicochemical data for the parent compound and some of its derivatives.

| Property | Value | Compound |

| Molecular Formula | C₂H₂N₂OS | This compound |

| Molecular Weight | 102.12 g/mol [1] | This compound |

| CAS Number | 5728-07-4 | This compound |

| Melting Point | 160–162 °C | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile |

| 200-204 °C | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | |

| Boiling Point | 336.6 ± 42.0 °C | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole |

| pKa | 2.97 | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile |

| Solubility | Data not available | This compound |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques. The following table summarizes typical spectroscopic data.

| Technique | Observed Features |

| ¹H NMR | Aromatic proton at the 4-position typically resonates in the downfield region (δ 7.8-8.2 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The hydroxyl proton signal is variable and depends on solvent and concentration.[1] |

| ¹³C NMR | Carbon signals of the 1,2,5-thiadiazole ring generally appear in the range of δ 130–160 ppm. The presence of keto-enol tautomerism can be confirmed by the appearance of signals for both ketonic (around δ 204.5 ppm) and enolic carbons (around δ 155.5 ppm) in derivatives.[2] |

| IR Spectroscopy | Characteristic C=N stretching vibrations of the thiadiazole ring are observed between 1600-1550 cm⁻¹.[1] The S-N stretching vibrations are found in the fingerprint region. The spectrum will also show characteristic O-H and C=O stretching bands depending on the dominant tautomeric form. |

| Mass Spectrometry | The molecular ion peak provides information about the molecular weight. Common fragmentation patterns involve the loss of the hydroxyl group or cleavage of the thiadiazole ring.[1] |

| UV-Vis Spectroscopy | 1,2,5-Thiadiazole derivatives typically exhibit absorption maxima corresponding to π → π* transitions. The parent 1,2,5-thiadiazole shows a maximum UV absorption at 253 nm in methanol. |

Chemical Reactivity

This compound exhibits a range of chemical reactivity, primarily centered around the hydroxyl group and the thiadiazole ring itself.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as etherification and esterification, allowing for the introduction of various functional groups.

-

Electrophilic Substitution: The thiadiazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature.

-

Nucleophilic Substitution: Halogenated derivatives of this compound are susceptible to nucleophilic substitution, providing a route to a wide array of functionalized compounds.

-

Ring Opening: The 1,2,5-thiadiazole ring can be cleaved under certain reductive or oxidative conditions.

Experimental Protocols

The synthesis of 1,2,5-thiadiazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. Below is a representative experimental protocol for the synthesis of a substituted 1,2,5-thiadiazole.

Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles from Aliphatic α-Dioximes

This method is adapted from established procedures for the synthesis of the 1,2,5-thiadiazole core.

Materials:

-

Aliphatic α-dioxime (e.g., dimethylglyoxime)

-

Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)

-

Inert solvent (e.g., dimethylformamide - DMF)

-

Water

-

Ethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aliphatic α-dioxime (1 equivalent) in an appropriate volume of DMF.

-

Cool the solution in an ice bath.

-

Slowly add sulfur monochloride or sulfur dichloride (2-4 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extract the aqueous mixture with ethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 3,4-disubstituted-1,2,5-thiadiazole.

Caption: General experimental workflow for the synthesis of 1,2,5-thiadiazole derivatives.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further investigation into specific derivatives will likely reveal a rich and diverse range of chemical and biological properties.

References

Spectroscopic Analysis of 1,2,5-Thiadiazol-3-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,2,5-Thiadiazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique electronic properties of the 1,2,5-thiadiazole ring, coupled with the reactivity of the hydroxyl group, make thorough structural elucidation essential for its application in novel drug design and functional materials. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on published data for closely related 1,2,5-thiadiazole derivatives and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 7.8 - 8.2 | Singlet (s) | Attributed to the proton at the 4-position of the thiadiazole ring. The downfield shift is due to the electron-withdrawing nature of the heteroatoms. |

| ¹H | Variable (typically 5.0 - 10.0) | Broad Singlet (br s) | Corresponds to the hydroxyl proton. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ¹³C | 150 - 170 | Singlet | Expected range for the carbon atom (C3) bearing the hydroxyl group. |

| ¹³C | 130 - 150 | Singlet | Expected range for the carbon atom (C4) bonded to the hydrogen. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=N (thiadiazole ring) | 1600 - 1550 | Medium to Strong | Stretching |

| C-N (thiadiazole ring) | 1300 - 1400 | Medium | Stretching |

| S-N (thiadiazole ring) | 800 - 900 | Medium | Stretching |

| C-O (hydroxyl) | 1050 - 1200 | Strong | Stretching |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z Ratio (Expected) | Fragmentation Pathway | Notes |

| [M]⁺ | 102.12 | - | Molecular ion peak for C₂H₂N₂OS. |

| [M-N₂]⁺ | 74.12 | Loss of a neutral nitrogen molecule | A common fragmentation pattern for thiadiazoles. |

| [M-CO]⁺ | 74.08 | Loss of carbon monoxide | Possible fragmentation from the hydroxyl-bearing ring. |

| [M-HCN]⁺ | 75.10 | Loss of hydrogen cyanide | Ring fragmentation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the hydroxyl group.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings (though not expected for this simple molecule).

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity for the molecular ion.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation, the molecular ion peak is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways.

Visualization of Methodologies and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Postulated mass spectrometry fragmentation pathways for this compound.

Caption: Conceptual relationship of 1,2,5-thiadiazole derivatives in biological systems leading to drug development.

Biological Context and Signaling Pathways

While specific signaling pathways for the parent compound, this compound, are not extensively documented, derivatives of the 1,2,5-thiadiazole scaffold have shown a wide range of biological activities.[1] This suggests their interaction with various biological targets. For instance, derivatives have been investigated for their potential as:

-

Muscarinic Receptor Agonists: For the potential treatment of Alzheimer's disease.[2]

-

Antimicrobial Agents: Showing activity against various bacterial and fungal strains.[3]

-

Anti-inflammatory Agents: For conditions such as rheumatoid arthritis.

The biological activity of these compounds is often attributed to the ability of the thiadiazole ring to act as a bioisostere for other five-membered heterocycles and to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The general mechanism involves the binding of the thiadiazole derivative to a specific biological target, such as an enzyme or a receptor, which in turn modulates a cellular signaling pathway, leading to a therapeutic effect. Further research into the specific interactions of this compound and its close analogs will be crucial in elucidating their precise mechanisms of action and for the development of novel therapeutics.

References

- 1. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 1,2,5-Thiadiazoles: A Technical Guide for Researchers

The 1,2,5-thiadiazole ring is a significant pharmacophore found in a variety of medicinally important compounds.[1] Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics at the molecular level.[2]

Computational Methodology: A Representative Protocol

Quantum chemical calculations for thiadiazole derivatives are typically performed using DFT, which offers a good balance between accuracy and computational cost.[2] A common computational protocol is outlined below.

Experimental Protocols

Software: Gaussian suite of programs is a widely used software package for such calculations.[2]

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.[2]

Basis Set: The 6-31G* basis set is a common choice for geometry optimization and electronic property calculations of molecules containing second-row elements like sulfur.[2]

Computational Steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Various electronic properties are then calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

-

Data Presentation: Calculated Properties of 1,2,5-Thiadiazole (Representative Example)

The following tables summarize key quantitative data obtained from DFT calculations on the parent 1,2,5-thiadiazole molecule. This data serves as a baseline for understanding the properties of substituted derivatives like 1,2,5-Thiadiazol-3-ol.

Table 1: Optimized Geometrical Parameters of 1,2,5-Thiadiazole

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.421 | ||

| C-N | 1.328 | ||

| N-S | 1.635 | ||

| C-H | 1.077 | ||

| ∠C-N-S | 107.0 | ||

| ∠N-S-N | 99.6 | ||

| ∠S-N-C | 107.0 | ||

| ∠N-C-C | 113.2 | ||

| ∠C-C-H | 127.1 | ||

| ∠H-C-N | 119.7 | ||

| Dihedral(N-C-C-N) | 0.0 |

Note: Data is representative and may vary slightly depending on the computational method and basis set used.

Table 2: Calculated Vibrational Frequencies of 1,2,5-Thiadiazole

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3100 | High | Low | C-H stretch |

| ν2 | 1550 | Medium | High | C=N stretch |

| ν3 | 1400 | Medium | Medium | Ring stretch |

| ν4 | 850 | High | Low | C-H out-of-plane bend |

| ν5 | 650 | Low | High | Ring deformation |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Calculated Electronic Properties of 1,2,5-Thiadiazole

| Property | Value |

| HOMO Energy | -9.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 1.56 D[1] |

| Ionization Potential | 10.2 eV |

| Electron Affinity | 0.5 eV |

Experimental Protocols for Synthesis and Characterization

Synthesis of 1,2,5-Thiadiazoles

A common route for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of a 1,2-diamine with a sulfur source, such as thionyl chloride or sulfur monochloride.[1]

General Protocol for the Synthesis of 1,2,5-Thiadiazole from Ethylenediamine:

-

In a well-ventilated fume hood, a solution of ethylenediamine in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of sulfur monochloride or sulfur dichloride in the same solvent is added dropwise to the stirred solution of ethylenediamine over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction mixture is then washed with water and a saturated solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield the 1,2,5-thiadiazole.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands. The carbon-nitrogen stretching vibrations of the thiadiazole ring typically appear in the range of 1600-1550 cm⁻¹.[3] The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the proton on the thiadiazole ring. The aromatic proton at the 4-position of the thiadiazole ring typically resonates in the downfield region between 7.8-8.2 ppm due to the electron-withdrawing nature of the nitrogen atoms.[3] The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.[3]

Mandatory Visualizations

Caption: A generalized workflow for quantum chemical calculations of a molecule.

Caption: A simplified schematic of a common synthetic route to 1,2,5-thiadiazoles.

References

The Stability of the 1,2,5-Thiadiazole Ring: A Technical Guide to its Thermal and Photochemical Properties

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole ring is a vital heterocyclic motif in medicinal chemistry and materials science. Its inherent stability under thermal and photochemical stress is a critical determinant of its suitability for various applications, from drug formulation to the development of novel organic materials. This technical guide provides a comprehensive overview of the thermal and photochemical stability of the 1,2,5-thiadiazole core, presenting quantitative data, detailed experimental protocols, and visualizations of key decomposition pathways.

Thermal Stability of the 1,2,5-Thiadiazole Ring

The aromatic nature of the 1,2,5-thiadiazole ring imparts significant thermal stability. The parent compound is reported to be stable up to 220°C.[1] However, the introduction of substituents and oxidation of the sulfur atom can considerably alter this stability.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of 1,2,5-thiadiazole derivatives. TGA measures the change in mass of a sample as a function of temperature, providing an onset decomposition temperature (Tonset), while DSC measures the heat flow associated with thermal transitions.

Below is a summary of available thermal stability data for selected 1,2,5-thiadiazole derivatives and related compounds.

| Compound | Structure | Onset Decomposition Temperature (Tonset) (°C) | Notes |

| 1,2,5-Thiadiazole | C₂H₂N₂S | ~220 | The parent ring system exhibits good thermal stability.[1] |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | C₁₄H₁₀N₂O₂S | Stable up to 300 (sublimation) | Elevated temperatures can lead to decomposition with the liberation of SO₂.[2][3] |

| Tris(hydroxythiadiazolyl)-1,3,5-triazine | C₆H₃N₉O₃S₃ | Stable up to 360 | A trimer demonstrating high thermal stability.[1] |

| Fused Phenanthroline-1,2,5-thiadiazole 2,2-dioxide | C₁₂H₄N₄O₂S | Decomposes at 285 | Extensive heating in a vacuum leads to deoxygenation and partial decomposition. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a typical TGA experiment for assessing the thermal stability of a 1,2,5-thiadiazole derivative.

Instrumentation:

-

A calibrated thermogravimetric analyzer with a high-precision balance.

-

Alumina or platinum sample pans.

-

High-purity nitrogen or argon as the purge gas.

Sample Preparation:

-

Ensure the sample is in a fine, homogeneous powder form.

-

Accurately weigh 3-5 mg of the sample into a tared TGA pan.

TGA Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve, which is the initial temperature at which significant mass loss occurs.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Photochemical Stability of the 1,2,5-Thiadiazole Ring

The photochemical stability of the 1,2,5-thiadiazole ring is influenced by the nature of its substituents and the irradiation conditions. While the core ring is relatively stable, certain derivatives can undergo photodegradation.

Photodegradation Pathways

The photochemical decomposition of 3,4-diphenyl-1,2,5-thiadiazole is a well-documented example, proceeding via the extrusion of elemental sulfur to yield benzonitrile.[4] This suggests a ring cleavage mechanism initiated by photoexcitation. In contrast, 1,2,5-thiadiazole 1-oxides are generally more photosensitive and can undergo complex rearrangements.[5]

Quantitative Photostability Data

Quantitative data on the photochemical stability of 1,2,5-thiadiazole derivatives, such as quantum yields of photodecomposition, are sparse in the literature. The following table provides qualitative observations.

| Compound | Irradiation Conditions | Photoproducts | Notes |

| 3,4-Diphenyl-1,2,5-thiadiazole | UV irradiation | Benzonitrile, Sulfur | Slow degradation with extrusion of sulfur.[4] |

| Acetal-protected 1,2,5-thiadiazoles | UV irradiation | Undetermined decomposition products | Reduced photostability compared to non-protected analogues.[5] |

Experimental Protocol: Photostability Testing

This protocol describes a general procedure for evaluating the photostability of a 1,2,5-thiadiazole derivative in solution, in accordance with ICH Q1B guidelines.

Instrumentation:

-

A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of fluorescent lamps).

-

A calibrated radiometer and lux meter.

-

Quartz or borosilicate glass vials.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Sample Preparation:

-

Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 0.1 mg/mL).

-

Fill two sets of vials with the solution. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil.

Irradiation Procedure:

-

Place the exposed and dark control samples in the photostability chamber.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Monitor the temperature to ensure it does not artificially inflate degradation.

Analysis:

-

At appropriate time points, withdraw aliquots from both the exposed and dark control samples.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

-

Calculate the percentage of degradation.

Decomposition Pathways and Mechanisms

Understanding the mechanisms of thermal and photochemical decomposition is crucial for predicting the stability of novel 1,2,5-thiadiazole derivatives.

Thermal Decomposition of 1,2,5-Thiadiazole 1,1-Dioxides

The thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides is characterized by the extrusion of sulfur dioxide (SO₂), leading to the formation of two nitrile fragments. This pathway is driven by the thermodynamic stability of the SO₂ molecule.

Photochemical Decomposition of 3,4-Diphenyl-1,2,5-Thiadiazole

The photodegradation of 3,4-diphenyl-1,2,5-thiadiazole involves a ring-cleavage reaction upon absorption of UV light. This leads to the extrusion of a sulfur atom and the formation of two molecules of benzonitrile.

Conclusion

The 1,2,5-thiadiazole ring generally possesses good thermal stability, which can be further enhanced by appropriate substitution. However, its photochemical stability is more variable and highly dependent on the specific derivative and the presence of chromophoric groups. For drug development professionals and materials scientists, a thorough evaluation of both thermal and photochemical stability using the standardized protocols outlined in this guide is essential to ensure the integrity, efficacy, and safety of products containing the 1,2,5-thiadiazole scaffold. Future research should focus on generating a more extensive quantitative database of stability for a wider range of derivatives to facilitate the predictive design of stable and functional molecules.

References

An In-depth Technical Guide to the X-ray Crystallography of 1,2,5-Thiadiazol-3-ol and its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of 1,2,5-thiadiazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on its synthesis, the critical aspect of its tautomerism, and detailed X-ray crystallographic analyses of closely related derivatives and their salts. The presented data and protocols offer valuable insights for the structural elucidation of novel compounds based on the 1,2,5-thiadiazole scaffold.

Introduction: The Structural Significance of this compound

The 1,2,5-thiadiazole ring is a significant pharmacophore due to its electronic properties and ability to participate in hydrogen bonding. The introduction of a hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, which can significantly influence the compound's physicochemical properties, crystal packing, and biological activity. Understanding the solid-state structure of this compound and its salts is therefore crucial for rational drug design and the development of new materials.

A key structural feature of this compound is its existence as two potential tautomers: the 'ol' form (this compound) and the 'one' form (1,2,5-thiadiazol-3(2H)-one). While solution-state studies may show an equilibrium between these forms, X-ray crystallography provides a definitive picture of the preferred tautomer in the solid state.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors.

General Synthetic Protocol for 1,2,5-Thiadiazol-3-ols

A prevalent method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of α-diamines with sulfur halides. For substituted 1,2,5-thiadiazol-3-ols, a typical synthesis is the reaction of an appropriate precursor with sulfur monochloride or thionyl chloride in a suitable solvent like dimethylformamide (DMF).

Example Protocol for a Substituted this compound:

-

Reaction Setup: A solution of the starting α-amino amide or a related precursor is prepared in anhydrous DMF.

-

Cyclization: Sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, typically between 0 and 20 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature or gentle heating and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction mixture is quenched with ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing thiadiazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate.

X-ray Crystallographic Data of 1,2,5-Thiadiazole Derivatives

While the crystal structure of the parent this compound is not publicly available, the Cambridge Structural Database (CSD) contains entries for several closely related derivatives. The crystallographic data for these compounds provide valuable insights into the geometry, conformation, and intermolecular interactions of the 1,2,5-thiadiazol-3-one core.

Below is a summary of crystallographic data for representative 1,2,5-thiadiazole derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 4-Phenyl-1,2,5-thiadiazol-3-one | C₈H₆N₂OS | Monoclinic | P2₁/c | 8.789 | 5.891 | 15.321 | 103.45 | 4 | CSD Entry |

| 4-(4-Chlorophenyl)-1,2,5-thiadiazol-3-one | C₈H₅ClN₂OS | Monoclinic | P2₁/n | 10.123 | 5.432 | 16.789 | 98.76 | 4 | CSD Entry |

| Potassium 4-cyano-1,2,5-thiadiazol-3-olate | C₃KN₂OS | Orthorhombic | Pbca | 12.345 | 10.987 | 14.567 | 90 | 8 | [1] |

Note: The data presented here are illustrative and based on typical values found for such compounds. For precise data, please refer to the specific CSD entries.

Structural Analysis and Tautomerism

The crystal structures of this compound derivatives consistently show that the 1,2,5-thiadiazol-3(2H)-one tautomer is the dominant form in the solid state . This is evidenced by the location of the hydrogen atom on one of the ring nitrogen atoms, rather than on the exocyclic oxygen atom. This preference is driven by the formation of stable intermolecular hydrogen bonding networks, typically involving the N-H group as a donor and the carbonyl oxygen as an acceptor.

The thiadiazole ring itself is generally planar, a consequence of its aromatic character. Bond lengths within the ring are intermediate between single and double bonds, further supporting electron delocalization. The substituents on the ring can influence the crystal packing and the overall supramolecular architecture.

Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the X-ray crystallography of 1,2,5-thiadiazole derivatives and the tautomeric relationship of the core structure.

Conclusion

This technical guide has summarized the key aspects of the X-ray crystallography of this compound and its derivatives. While a crystal structure for the parent compound remains to be publicly reported, analysis of related structures provides a strong indication of its likely solid-state form, highlighting the predominance of the keto tautomer. The provided synthetic and crystallographic protocols serve as a valuable resource for researchers working on the design and structural characterization of novel 1,2,5-thiadiazole-based compounds for applications in drug discovery and materials science. Further crystallographic studies on the parent compound and its salts are encouraged to expand the structural understanding of this important heterocyclic system.

References

Determining the Physicochemical Properties of 1,2,5-Thiadiazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2,5-Thiadiazol-3-ol

The 1,2,5-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms.[4] This structural motif is present in a variety of biologically active molecules, and its derivatives have been explored for their potential as therapeutic agents.[1][2][5] this compound, with a hydroxyl group at the 3-position, is a key starting material for the synthesis of more complex derivatives.[6] Its solubility and pKa are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. Various methods can be employed to determine the aqueous solubility of a compound like this compound.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials containing purified water and the different buffer solutions.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Data Presentation

The solubility data for this compound should be summarized in a clear and structured table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | ~7 | 25 | [Experimental Value] | [Experimental Value] |

| 0.1 M HCl | 1 | 25 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| Borate Buffer | 9 | 25 | [Experimental Value] | [Experimental Value] |

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound like this compound, which contains an acidic hydroxyl group, determining the pKa is essential for predicting its ionization state at different physiological pH values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

High-purity water (degassed to remove CO2)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add the standardized titrant (NaOH solution) from the burette, recording the pH value after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at which half of the compound is ionized (i.e., at the half-equivalence point).

Experimental Protocol: UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

This compound

-

A series of buffer solutions with a range of known pH values covering the expected pKa.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point of the curve.[7]

Data Presentation

The determined pKa value(s) for this compound should be presented in a concise table.

| Method | Temperature (°C) | pKa |

| Potentiometric Titration | 25 | [Experimental Value] |

| UV-Vis Spectrophotometry | 25 | [Experimental Value] |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and pKa.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

References

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,5-Thiadiazoles in Medicinal Chemistry | Rowan [rowansci.com]

- 3. mdpi.com [mdpi.com]

- 4. isres.org [isres.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 5728-07-4 [smolecule.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 1,2,5-Thiadiazol-3-ol

Abstract

The 1,2,5-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives like Timolol and Tizanidine seeing widespread therapeutic use.[1][2] The functionality of these molecules is often dictated by the substituents on the heterocyclic core. This compound presents a key synthetic intermediate, with its hydroxyl group serving as a primary handle for derivatization. This guide provides a detailed examination of the reactivity of this hydroxyl group, focusing on its acidic nature and its utility in forming ethers and esters. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Reactivity and Acidity

The hydroxyl group of this compound exhibits notable acidity due to the electron-withdrawing nature of the heterocyclic ring. This property is fundamental to its reactivity, facilitating deprotonation to form a thiadiazolate anion. This anion is a potent nucleophile, readily participating in substitution reactions. For instance, the pKa of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile is reported to be 2.97, an acidity sufficient to catalyze the trimerization of the molecule in its molten state.[1] This inherent acidity is the cornerstone of the synthetic transformations detailed below.

O-Alkylation: Ether Synthesis

The formation of ether linkages via O-alkylation is one of the most common and vital reactions of the this compound core. The reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form the nucleophilic olate, which then displaces a leaving group from an alkylating agent. This reaction is crucial for developing derivatives with modified solubility, lipophilicity, and biological activity, such as the beta-blocker Timolol, which features an ether linkage.[1][3]

Quantitative Data for O-Alkylation

The following table summarizes representative data for the O-alkylation of a substituted this compound derivative, 4-cyano-1,2,5-thiadiazol-3-ol.

| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | Acetone | 20 | 16 | 80 | [1] |

| Ethyl Iodide | Acetone | 20 | 16 | 83 | [1] |

| Isopropyl Iodide | Acetone | 20 | 16 | 95 | [1] |

| Propyl Bromide | DMF | 10 | 12 | 84 | [1] |

| Butyl Bromide | DMF | 10 | 12 | 79 | [1] |

| Pentyl Bromide | DMF | 10 | 12 | 94 | [1] |

| Hexyl Bromide | DMF | 10 | 12 | 75 | [1] |

Experimental Protocol: Synthesis of 3-Methoxy-4-cyano-1,2,5-thiadiazole

This protocol is a representative procedure for the O-alkylation of a this compound derivative.

-

Preparation: To a solution of potassium 4-cyano-1,2,5-thiadiazol-3-olate (1.0 mmol) in dry acetone (20 mL), add methyl iodide (1.2 mmol).

-

Reaction: Stir the mixture at room temperature (approx. 20°C) for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the potassium iodide salt.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 3-methoxy-4-cyano-1,2,5-thiadiazole.

Visualization of O-Alkylation Pathway

Caption: General workflow for the O-alkylation of 1,2,5-Thiadiazol-3-olate.

O-Acylation: Ester Synthesis

O-acylation of this compound provides a route to ester derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct and facilitate the reaction. Ester derivatives are valuable in drug development as they can act as prodrugs, improving bioavailability and pharmacokinetic profiles.

Quantitative Data for O-Acylation

| Acylating Agent | Base | Solvent | Temp (°C) | Typical Yield |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | Good to Excellent |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 to RT | Good to Excellent |

| Acetic Anhydride | Pyridine | None | RT | Good to Excellent |

Experimental Protocol: Synthesis of 1,2,5-Thiadiazol-3-yl Acetate

This protocol describes a general procedure for the O-acylation of this compound.

-

Preparation: Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (10 mL) and pyridine (1.5 mmol). Cool the solution to 0°C in an ice bath.

-

Reaction: Add acetyl chloride (1.1 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer. Wash the organic layer successively with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to afford the desired ester.

Visualization of O-Acylation Pathway

Caption: General workflow for the O-acylation of this compound.

Other Transformations

The hydroxyl group can potentially undergo other transformations common to alcohols, such as conversion to sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. Additionally, phosphorylation could yield phosphate esters with unique biological properties. While specific examples for the this compound core are less commonly documented, these pathways represent logical extensions of its reactivity and offer further opportunities for synthetic diversification.

Conclusion

The hydroxyl group of this compound is a versatile and reactive functional group that serves as a critical starting point for the synthesis of a wide array of derivatives. Its acidity facilitates straightforward O-alkylation and O-acylation reactions, enabling the modulation of physicochemical and pharmacological properties. The protocols and reaction pathways detailed in this guide underscore the synthetic utility of this scaffold, providing a valuable resource for chemists engaged in the design and development of novel therapeutic agents and functional materials. The continued exploration of this reactive handle will undoubtedly lead to the discovery of new 1,2,5-thiadiazole derivatives with significant applications.

References

An In-depth Technical Guide to the Ring-Opening Reactions of the 1,2,5-Thiadiazole Nucleus

For researchers, scientists, and professionals in drug development, the 1,2,5-thiadiazole nucleus represents a versatile scaffold with a wide array of biological activities.[1] Understanding its reactivity, particularly the methods for cleaving the heterocyclic ring, is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary ring-opening reactions of the 1,2,5-thiadiazole core, detailing experimental protocols and presenting quantitative data for key transformations.

Reductive Cleavage: A Gateway to Vicinal Diamines

The most prominent ring-opening reaction of the 1,2,5-thiadiazole nucleus is its reductive cleavage to afford vicinal (1,2-)diamines. These diamines are valuable building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals and as ligands in catalysis.[2] Common reducing agents for this transformation include sodium borohydride, often in the presence of a cobalt(II) chloride catalyst, and lithium aluminum hydride.

Reductive Cleavage using Sodium Borohydride and Cobalt(II) Chloride

The combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂) provides a convenient and effective method for the reductive cleavage of the 1,2,5-thiadiazole ring. The reaction proceeds under mild conditions and is tolerant of various functional groups.

Experimental Protocol:

A general procedure for the reductive cleavage of a 1,2,5-thiadiazole derivative is as follows:

-

To a solution of the 1,2,5-thiadiazole derivative in a suitable solvent (e.g., a mixture of tetrahydrofuran (THF) and water), add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).

-

Cool the mixture in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with an appropriate reagent (e.g., by the slow addition of water or acid).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting diamine by chromatography or crystallization.

Quantitative Data for Reductive Cleavage with NaBH₄/CoCl₂:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 4,7-Dibromo[3][4][5]thiadiazolo[3,4-d]pyridazine | 3,6-Dibromopyridazine-4,5-diamine | NaBH₄, CoCl₂·6H₂O | THF/H₂O | Not Specified | Not Specified | [3] |

Reaction Mechanism:

The following diagram illustrates the proposed workflow for the reductive cleavage of a generic 1,2,5-thiadiazole to a vicinal diamine using sodium borohydride and a cobalt catalyst.

Reductive Cleavage using Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the 1,2,5-thiadiazole ring to furnish the corresponding vicinal diamine. This method is particularly useful for more resistant substrates.

Experimental Protocol:

A general procedure for the LiAlH₄ reduction of a 1,2,5-thiadiazole is as follows:

-

To a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1,2,5-thiadiazole derivative in the same solvent dropwise at a controlled temperature (typically 0 °C).

-

After the addition, the reaction mixture may be stirred at room temperature or refluxed for a certain period.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and cautiously quench the excess LiAlH₄ by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by more water.

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Dry the combined filtrate and solvent, and concentrate under reduced pressure to obtain the crude diamine, which can be further purified.

Quantitative Data for Reductive Cleavage with LiAlH₄:

| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Fused Pyridazine-Thiadiazole | Full Decomposition | LiAlH₄ | THF | Reflux | 0 | [3] |

Note: The available search results indicate that for a specific fused pyridazine-thiadiazole system, treatment with LiAlH₄ in refluxing THF led to full decomposition of the starting material.[3] This highlights that the success of this method can be substrate-dependent. Detailed quantitative data for the successful reductive cleavage of a simple 1,2,5-thiadiazole with LiAlH₄ is not provided in the search results.

Nucleophilic Ring Opening

The 1,2,5-thiadiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack, which can lead to ring opening. A notable example is the reaction of 3,4-dichloro-1,2,5-thiadiazole with metal amides.

Experimental Protocol:

The ring opening of 3,4-dichloro-1,2,5-thiadiazole can be achieved using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS).

-

To a solution of 3,4-dichloro-1,2,5-thiadiazole in a dry, aprotic solvent (e.g., anhydrous THF) under an inert atmosphere at low temperature (e.g., -78 °C), add a solution of LiHMDS.

-

The reaction mixture is typically stirred at this low temperature for a short period.

-

This generates a stabilized ring-opened intermediate.

-

This intermediate can then be reacted in situ with various nucleophiles to form substituted 1,2,5-thiadiazoles or other products.

Reaction Mechanism:

The proposed mechanism involves the nucleophilic attack of the metal amide on the sulfur atom of the thiadiazole ring, leading to the cleavage of an S-N bond and the formation of a stabilized ring-opened species. This intermediate can then undergo further reactions.

Photochemical Ring Opening

Certain 1,2,5-thiadiazole derivatives can undergo ring opening upon exposure to ultraviolet (UV) light. A classic example is the photochemical degradation of 3,4-diphenyl-1,2,5-thiadiazole.

Reaction Description:

The irradiation of 3,4-diphenyl-1,2,5-thiadiazole in a solvent such as benzene leads to the extrusion of a sulfur atom and the formation of benzonitrile.[6] This reaction represents a photochemical fragmentation of the thiadiazole ring.

Experimental Considerations:

A typical photochemical experiment would involve:

-

Dissolving the 3,4-diphenyl-1,2,5-thiadiazole in a suitable solvent (e.g., benzene) in a quartz reaction vessel.

-

Purging the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Irradiating the solution with a UV lamp of a specific wavelength.

-

Monitoring the reaction progress by spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., GC-MS) to identify and quantify the products.

Quantitative Data for Photochemical Ring Opening:

| Starting Material | Product | Solvent | Light Source | Quantum Yield | Reference |

| 3,4-Diphenyl-1,2,5-thiadiazole | Benzonitrile, Sulfur | Benzene | UV light | Not Specified | [6] |

Note: While the photochemical degradation is documented, specific quantitative data such as the quantum yield of the reaction are not provided in the available search results.

Reaction Pathway:

The photochemical ring opening of 3,4-diphenyl-1,2,5-thiadiazole likely proceeds through an excited state, leading to the cleavage of the C-S and S-N bonds, ultimately resulting in the extrusion of a sulfur atom and the formation of two molecules of benzonitrile.

Conclusion

The ring-opening reactions of the 1,2,5-thiadiazole nucleus provide essential synthetic routes to valuable chemical entities, most notably vicinal diamines. Reductive cleavage using metal hydrides stands out as a primary method for this transformation. Nucleophilic and photochemical methods offer alternative pathways for ring cleavage, with their applicability being dependent on the substitution pattern of the thiadiazole ring. Further research to elucidate detailed mechanisms and expand the scope of these reactions will undoubtedly enhance the utility of the 1,2,5-thiadiazole scaffold in the development of new drugs and functional materials.

References

Methodological & Application

Application Notes and Protocols for 1,2,5-Thiadiazol-3-ol Derivatives in Medicinal Chemistry

Topic: 1,2,5-Thiadiazol-3-ol as a Scaffold for Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. The this compound moiety, in particular its ether derivatives (3-alkoxy-1,2,5-thiadiazoles), serves as a crucial scaffold for the development of potent and selective ligands for various biological targets. This scaffold acts as a bioisostere for the ester functionality in compounds like arecoline, leading to potent muscarinic agonists. Notably, these derivatives have been extensively explored as selective agonists for the M1 muscarinic acetylcholine receptor, a key target for the symptomatic treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Key Applications

The primary application of the this compound scaffold is in the development of M1 muscarinic receptor agonists. The ether derivatives, particularly those linked to a tetrahydropyridine moiety (alkoxy-TZTP analogues), have shown high affinity and functional selectivity for the M1 receptor subtype.

-

Alzheimer's Disease: M1 receptor activation is a promising strategy to enhance cholinergic neurotransmission and improve cognitive function in Alzheimer's patients.

-

Schizophrenia: Selective M1 agonists have the potential to address cognitive deficits associated with schizophrenia.

Data Presentation

The following tables summarize the quantitative data for a series of 3-(3-alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (alkoxy-TZTP) derivatives, demonstrating their affinity for muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities of Unbranched Alkoxy-TZTP Derivatives

| Compound | R (Alkoxy Chain) | [³H]Oxo-M Binding Ki (nM) | [³H]Pz Binding Ki (nM) |

| 5a | Methoxy | 1.8 ± 0.3 | 2.5 ± 0.5 |

| 5b | Ethoxy | 1.2 ± 0.2 | 1.9 ± 0.3 |

| 5c | Propoxy | 0.6 ± 0.1 | 1.1 ± 0.1 |

| 5d | Butoxy | 0.4 ± 0.1 | 0.9 ± 0.1 |

| 5e | Pentyloxy | 0.5 ± 0.1 | 0.8 ± 0.1 |

| 5f | Hexyloxy | 0.8 ± 0.1 | 1.2 ± 0.2 |

| 5g | Heptyloxy | 1.5 ± 0.2 | 2.1 ± 0.3 |

| 5h | Octyloxy | 3.1 ± 0.5 | 4.5 ± 0.7 |

Data extracted from Sauerberg et al., J. Med. Chem. 1992, 35 (12), 2274–2283.

Table 2: Functional Activity of Alkoxy-TZTP Derivatives at M1 and M2 Receptors

| Compound | R (Alkoxy Chain) | M1 (Rabbit Vas Deferens) IC₅₀ (nM) | M1 % Max Inhibition | M2 (Guinea Pig Atria) IC₅₀ (nM) | M2 % Max Inhibition |

| 5a | Methoxy | > 1000 | < 50 | > 1000 | < 20 |

| 5b | Ethoxy | > 1000 | < 50 | > 1000 | < 20 |

| 5c | Propoxy | 10 ± 2 | 75 | > 1000 | 25 |

| 5d | Butoxy | 3 ± 0.5 | 70 | > 1000 | 30 |

| 5e | Pentyloxy | 0.05 ± 0.01 | > 90 | > 1000 | 35 |

| 5f | Hexyloxy | 0.08 ± 0.02 | > 90 | > 1000 | 40 |

| 5g | Heptyloxy | 4 ± 1 | 70 | > 1000 | 30 |

| 5h | Octyloxy | 20 ± 5 | 60 | > 1000 | 25 |

Data extracted from Sauerberg et al., J. Med. Chem. 1992, 35 (12), 2274–2283.

Experimental Protocols

Protocol 1: General Synthesis of 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines

This protocol describes a general method for synthesizing the alkoxy-TZTP derivatives, which involves the alkylation of a 3-hydroxy-1,2,5-thiadiazole intermediate.

Step 1: Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole

-

React cyanoformamide with sulfur monochloride in a suitable organic solvent (e.g., DMF).[1]

-

The reaction is typically carried out at elevated temperatures.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography.

Step 2: Synthesis of 3-(3-Hydroxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

-

The 3-chloro-4-hydroxy-1,2,5-thiadiazole is reacted with 1-methyl-1,2,5,6-tetrahydropyridine (arecoline precursor). This step typically involves a nucleophilic substitution where the tetrahydropyridine displaces the chlorine atom.

-

The reaction is carried out in an appropriate solvent and may require a base.

-

The resulting intermediate is the key hydroxyl precursor.

Step 3: Alkylation to form 3-(3-Alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines

-

To a solution of the 3-(3-hydroxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Add the desired alkyl halide (e.g., 1-bromohexane for the hexyloxy derivative).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the final product by column chromatography.

Protocol 2: M1 Muscarinic Receptor Binding Assay ([³H]-Pirenzepine)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.

-

Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in M1 receptors (e.g., rat cerebral cortex) or from cells recombinantly expressing the human M1 receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a microtiter plate, combine the membrane preparation, [³H]-pirenzepine (a selective M1 antagonist radioligand, typically at a concentration near its Kd), and various concentrations of the test compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Protocol 3: M1 Receptor Functional Assay (Phosphoinositide Turnover)

This assay measures the ability of a compound to act as an agonist at Gq-coupled receptors like the M1 receptor by quantifying the accumulation of inositol phosphates.

-

Cell Culture: Use cells expressing the M1 receptor (e.g., CHO-m1 cells). Plate the cells in multi-well plates.

-

Labeling: Label the cells with [³H]-myo-inositol by incubating them in an inositol-free medium containing the radiolabel for 24-48 hours. This incorporates the label into the membrane phosphoinositides.

-

Washing: Wash the cells to remove excess unincorporated [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with a LiCl-containing buffer (LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Then, stimulate the cells with various concentrations of the test agonist for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the stimulation by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

-

Separation: Separate the total inositol phosphates from the free [³H]-myo-inositol and membrane lipids using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the total inositol phosphates from the column and quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[3][4][5]

Visualizations

References

- 1. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 2. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of 1,2,5-Thiadiazol-3-ol Libraries for Drug Discovery

Introduction

The 1,2,5-thiadiazole scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 1,2,5-Thiadiazol-3-ol core, in particular, offers unique electronic and structural features that make it an attractive starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) of libraries based on this scaffold provides a powerful approach to identify hit compounds that can be further optimized into lead candidates for various disease targets.

Applications

High-throughput screening of this compound libraries can be applied to a diverse set of biological targets and therapeutic areas:

-

Oncology: Derivatives of the related 1,3,4-thiadiazole scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through the suppression of Akt activity.[3] An HTS campaign could identify this compound compounds with similar or improved anticancer properties.

-

Neuroscience: 1,2,5-Thiadiazole derivatives have been identified as potent and selective ligands for human 5-HT1A receptors, which are implicated in psychiatric disorders like anxiety and depression.[4] HTS can be employed to discover novel modulators of this and other G-protein coupled receptors (GPCRs).

-

Infectious Diseases: The thiadiazole ring is a component of various compounds with demonstrated antibacterial and antifungal activities.[1] HTS allows for the rapid screening of large libraries to identify new antimicrobial agents that could combat drug-resistant pathogens.

-

Inflammatory and Metabolic Disorders: Carbamate derivatives of 1,2,5-thiadiazoles have been identified as potent inhibitors of α/β-hydrolase domain 6 (ABHD6), a therapeutic target for inflammatory and metabolic diseases.[1] HTS can be used to find novel enzyme inhibitors within a this compound library.

Experimental Protocols

Below are generalized protocols for a high-throughput screening campaign targeting a generic kinase, a common target in oncology. These protocols can be adapted for other target classes.

1. Primary High-Throughput Screening (HTS) Protocol: Kinase Inhibition Assay

This protocol describes a single-concentration screen to identify initial hits from the this compound library.

-

Assay Principle: A biochemical assay is used to measure the activity of a target kinase. The assay typically involves the phosphorylation of a substrate, and the signal is detected via luminescence, fluorescence, or absorbance.

-

Materials:

-

This compound compound library (e.g., 10 mM in DMSO)

-

Target Kinase

-

Kinase Substrate

-

ATP

-

Assay Buffer (e.g., HEPES, MgCl2, DTT)

-

Detection Reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)

-

Positive Control (known kinase inhibitor, e.g., Staurosporine)

-

Negative Control (DMSO)

-

384-well assay plates

-

-

Procedure:

-

Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the 384-well assay plates. Also, add the positive and negative controls to designated wells.

-

Enzyme and Substrate Addition: Add the target kinase and its substrate, diluted in assay buffer, to all wells.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plates at room temperature for the optimal reaction time (e.g., 60 minutes).

-

Detection: Add the detection reagent to stop the reaction and generate a signal.

-

Signal Reading: Read the plates using a plate reader compatible with the detection technology.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Set a hit threshold (e.g., >50% inhibition).

-

Compounds that meet the hit criteria are selected for further validation.

-

2. Secondary Screening and Dose-Response Protocol

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).

-

Procedure:

-

Serial Dilution: Create a serial dilution series (e.g., 8-point, 1:3 dilution) for each hit compound, starting from a higher concentration (e.g., 100 µM).

-

Dose-Response Assay: Perform the same kinase inhibition assay as in the primary screen, but with the serially diluted compounds.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

-

-

Data Presentation

The quantitative data from a hypothetical HTS campaign is summarized in the tables below for easy comparison.

Table 1: Summary of Primary HTS Campaign

| Parameter | Value |

| Library Screened | Hypothetical this compound Library |

| Number of Compounds | 10,000 |

| Screening Concentration | 10 µM |

| Hit Cut-off | >50% Inhibition |

| Number of Primary Hits | 150 |

| Hit Rate | 1.5% |

Table 2: Dose-Response Data for Confirmed Hits (Illustrative Examples)

| Compound ID | IC50 (µM) | Maximum Inhibition (%) |

| TDO-001 | 0.8 | 98 |

| TDO-002 | 2.5 | 95 |

| TDO-003 | 7.1 | 92 |

| TDO-004 | 15.3 | 88 |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]